
ML169
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ML169 implica múltiples pasos, comenzando con la preparación de la estructura central del indol. Los pasos clave incluyen:
Bromación y Fluoración: El paso inicial implica la bromación y la fluoración de un grupo bencílico para formar bromuro de 5-bromo-2-fluorobencilo.
Formación de Indol: El grupo bencílico bromado y fluorado se hace reaccionar entonces con indol para formar la estructura central del indol.
Sulfonilación: El derivado del indol se somete a sulfonilación para introducir el grupo sulfonilo.
Formación de Acetamida: El paso final implica la reacción del indol sulfonilado con 5-metil-1,2-oxazol-3-ilamina para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica:
Bromación y Fluoración a Gran Escala: Utilizando reactivos y disolventes de grado industrial.
Formación Automatizada de Indol: Utilizando reactores automatizados para controlar la temperatura y el tiempo de reacción.
Sulfonilación Eficiente: Utilizando reactores de flujo continuo para la sulfonilación.
Montaje Final: Combinando los intermedios en un entorno controlado para producir this compound con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
ML169 se somete a diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar sulfoxidos y sulfonas.
Reducción: El compuesto puede reducirse para eliminar el grupo sulfonilo, lo que lleva a la formación de derivados desulfonilados.
Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de bromo y flúor.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se utilizan nucleófilos como aminas y tioles en condiciones básicas.
Principales Productos Formados
Productos de Oxidación: Sulfoxidos y sulfonas.
Productos de Reducción: Derivados desulfonilados.
Productos de Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
ML169 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como sonda en el estudio del receptor muscarínico de acetilcolina M1.
Biología: Investigado por su papel en la modulación de las vías de señalización celular.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor muscarínico de acetilcolina M1.
Mecanismo De Acción
ML169 actúa como un modulador alostérico positivo del receptor muscarínico de acetilcolina M1. Se une a un sitio alostérico en el receptor, mejorando la respuesta del receptor a la acetilcolina. Esta modulación conduce a una mayor señalización a través del receptor, lo que se asocia con una mejora de la función cognitiva. Los objetivos moleculares incluyen el receptor M1, y las vías implicadas están relacionadas con la señalización de la acetilcolina .
Comparación Con Compuestos Similares
Compuestos Similares
ML167: Otro modulador alostérico positivo del receptor muscarínico de acetilcolina M1.
ML162: Un compuesto con efectos moduladores similares pero diferente estructura química.
ML349: Un modulador selectivo con propiedades farmacocinéticas distintas.
Unicidad de ML169
This compound es único debido a su alta selectividad para el receptor muscarínico de acetilcolina M1 y su capacidad para penetrar la barrera hematoencefálica. Esto lo hace particularmente valioso para la investigación en trastornos neurológicos .
Propiedades
IUPAC Name |
2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRNYRGPSAXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
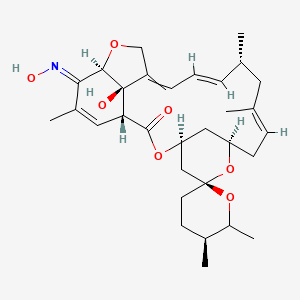
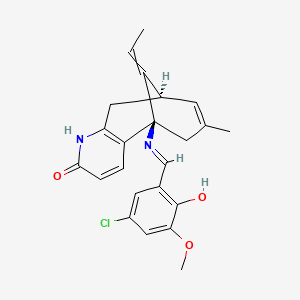
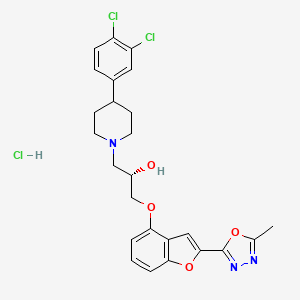

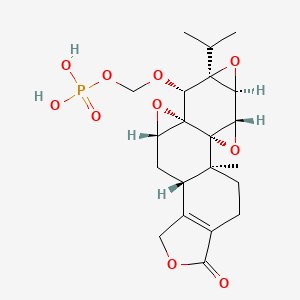

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

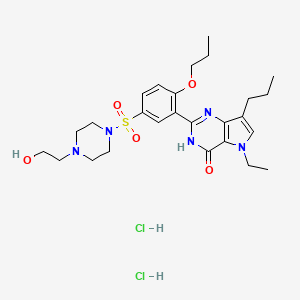
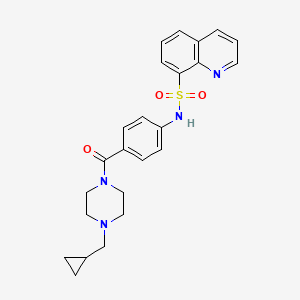
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)
